molecular formula C19H22N2O2S2 B15106324 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15106324
M. Wt: 374.5 g/mol
InChI Key: IIQVWWNFCAHIRC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a dimethylamino group, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of a thiophene derivative with a dimethylaminoethyl group, followed by cyclization to form the oxathiine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H22N2O2S2/c1-21(2)15(16-9-6-11-24-16)13-20-19(22)17-18(25-12-10-23-17)14-7-4-3-5-8-14/h3-9,11,15H,10,12-13H2,1-2H3,(H,20,22)

InChI Key

IIQVWWNFCAHIRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(SCCO1)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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